8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine core. The 8-position features a 4-benzylpiperazine group, which is known to enhance binding affinity to adenosine receptors and modulate pharmacokinetic properties. The 3-methyl group contributes to metabolic stability by reducing oxidation susceptibility.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2S/c1-28-19-18(20(32)27-23(28)33)31(14-15-34-21-24-8-5-9-25-21)22(26-19)30-12-10-29(11-13-30)16-17-6-3-2-4-7-17/h2-9H,10-16H2,1H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDNHXLGAGDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations
In contrast, Compound 8 (from ) uses a piperazinyl acetyl chain with a dichlorophenyl group, which significantly improved vasodilatory activity due to electron-withdrawing effects .
8-Position Modifications :
- The target compound ’s 4-benzylpiperazine may improve blood-brain barrier penetration compared to the furoylpiperazine in ’s compound , which likely prioritizes solubility via the polar furan ring .
Biological Activity Trends :
- Electron-withdrawing groups (e.g., dichlorophenyl in Compound 8) correlate with enhanced PDE3 inhibition, suggesting the target compound ’s pyrimidinylsulfanyl group could similarly augment activity .
- Methyl groups at the 3-position (common across all analogues) are critical for metabolic stability, reducing hepatic clearance .
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